molecular formula C20H24BrN5O2 B12164516 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B12164516
M. Wt: 446.3 g/mol
InChI Key: VCMOEYRXSCNXBX-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a brominated pyrimidoindazole core and a morpholinoethylacetamide side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps:

  • Formation of the Pyrimidoindazole Core

      Starting Materials: 2,4-dimethylpyrimidine and 2-bromoaniline.

      Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidoindazole core.

      Conditions: Elevated temperatures (100-150°C) and the presence of a catalyst such as palladium or copper.

  • Bromination

      Reagent: Bromine or N-bromosuccinimide (NBS).

      Conditions: Room temperature to 50°C, often in the presence of a solvent like dichloromethane or acetonitrile.

  • Attachment of the Acetamide Side Chain

      Reagent: 2-chloro-N-(2-morpholinoethyl)acetamide.

      Conditions: Nucleophilic substitution reaction, typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to precisely control reaction parameters.

    Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

      Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

      Products: Oxidized derivatives of the acetamide side chain.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Low temperatures, typically in anhydrous solvents.

      Products: Reduced forms of the brominated pyrimidoindazole core.

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols).

      Conditions: Room temperature to moderate heating, often in polar solvents.

      Products: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Potential precursor for the synthesis of advanced materials with unique electronic properties.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease pathways.

    Cell Signaling: Studied for its effects on cellular signaling mechanisms.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting cancer, inflammation, and infectious diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceutical Manufacturing: Intermediate in the synthesis of complex drug molecules.

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in critical biological pathways.

    Pathways: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.

    Effects: Inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-piperidinoethyl)acetamide: Similar structure with a piperidinoethyl side chain instead of morpholinoethyl.

Uniqueness

    Bromine Substitution: The presence of a bromine atom can significantly influence the compound’s reactivity and biological activity.

    Morpholinoethyl Side Chain: This functional group enhances the compound’s solubility and ability to interact with biological targets.

Properties

Molecular Formula

C20H24BrN5O2

Molecular Weight

446.3 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C20H24BrN5O2/c1-13-17(12-19(27)22-5-6-25-7-9-28-10-8-25)14(2)26-20(23-13)16-4-3-15(21)11-18(16)24-26/h3-4,11H,5-10,12H2,1-2H3,(H,22,27)

InChI Key

VCMOEYRXSCNXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCN4CCOCC4

Origin of Product

United States

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